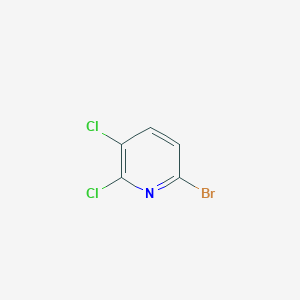

6-Bromo-2,3-dichloropyridine

Descripción

BenchChem offers high-quality 6-Bromo-2,3-dichloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,3-dichloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-bromo-2,3-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-4-2-1-3(7)5(8)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYIDUQXOFZISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673905 | |

| Record name | 6-Bromo-2,3-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033820-08-4 | |

| Record name | 6-Bromo-2,3-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 6-Bromo-2,3-dichloropyridine: Properties, Reactivity, and Applications

Introduction

6-Bromo-2,3-dichloropyridine is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical and agrochemical research. As a substituted pyridine, its unique electronic properties and the differential reactivity of its three halogen atoms make it a versatile and valuable building block in synthetic organic chemistry. The strategic placement of bromo and chloro substituents on the electron-deficient pyridine ring provides multiple reaction sites for derivatization, enabling the construction of complex molecular architectures.

This guide offers a comprehensive technical overview of 6-Bromo-2,3-dichloropyridine, moving beyond a simple recitation of facts to provide field-proven insights into its chemical behavior. We will delve into its core properties, explore its reactivity through key transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, and discuss its application in the development of biologically active compounds. The protocols and mechanistic discussions are presented with the aim of equipping researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize this important synthetic intermediate.

Core Physicochemical and Safety Data

A foundational understanding of a reagent's physical properties and safety profile is paramount for its successful and safe application in a laboratory setting. The key data for 6-Bromo-2,3-dichloropyridine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1033820-08-4 | [1][2] |

| Molecular Formula | C₅H₂BrCl₂N | [1][2] |

| Molecular Weight | 226.89 g/mol | [3][4] |

| Appearance | White to yellow solid | [2] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Store in a refrigerator (2-8°C) | [1][2] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| GHS Precautionary Statements | P261, P305, P351, P338 | [1] |

Synthesis Pathway: A Mechanistic Approach

While multiple synthetic routes to halogenated pyridines exist, a common and logical approach for a compound like 6-Bromo-2,3-dichloropyridine involves the targeted halogenation of a suitable pyridine precursor. A plausible and industrially scalable method is adapted from established procedures for analogous compounds, such as the synthesis of 5-bromo-2,4-dichloropyridine.[5][6] This typically involves a Sandmeyer-type reaction from an aminodichloropyridine precursor.

The causality behind this choice lies in the reliability and predictability of diazotization-substitution reactions on aromatic amines. Starting with an appropriately substituted aminopyridine allows for the precise introduction of a halogen at a specific position that might be difficult to achieve through direct electrophilic halogenation due to competing directing effects of the ring nitrogen and existing substituents.

Proposed Synthetic Workflow

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-2,3-dichloropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.5 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd₂(dba)₃ (0.025 equiv) and a suitable ligand like SPhos (0.1 equiv).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress using a suitable chromatographic technique (TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the inductive effect of the three halogens, makes 6-Bromo-2,3-dichloropyridine an excellent substrate for SNAr reactions. [7]Nucleophilic attack is strongly favored at the C2 and C6 positions (ortho and para to the ring nitrogen). Given that the C6 position is occupied by a bromine atom, the C2-chloro position is a primary site for substitution by nucleophiles like amines, alkoxides, or thiolates. [8][9] Causality in Protocol Design: SNAr reactions on halopyridines often require elevated temperatures to overcome the activation energy associated with the temporary disruption of aromaticity in the Meisenheimer intermediate. [9]The reaction is typically performed in a polar aprotic solvent (e.g., DMSO, DMF) to solubilize the reactants and stabilize charged intermediates. [7]For amination reactions, an excess of the amine can serve as both the nucleophile and the base to neutralize the HCl generated, or a non-nucleophilic auxiliary base like triethylamine or potassium carbonate can be added. [10] Field-Proven Experimental Protocol: SNAr with an Amine

-

Reaction Setup: In a pressure tube or sealed vial, combine 6-Bromo-2,3-dichloropyridine (1.0 equiv), the desired primary or secondary amine (2.0-3.0 equiv), and a base such as K₂CO₃ (2.0 equiv, if needed).

-

Solvent Addition: Add a polar aprotic solvent such as DMSO or NMP.

-

Reaction: Seal the vessel and heat the mixture to 120-150 °C with stirring. The high temperature is necessary to drive the substitution of the relatively unreactive chloride. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting residue by flash chromatography.

Applications in Drug Discovery and Agrochemicals

The utility of 6-Bromo-2,3-dichloropyridine lies in its role as a versatile scaffold. Through sequential and regioselective reactions like those described above, a diverse library of compounds can be generated from this single starting material. The resulting substituted pyridines are prevalent motifs in biologically active molecules.

-

Pharmaceutical Intermediates: Halogenated pyridines are key components in the synthesis of active pharmaceutical ingredients (APIs). [11]For instance, patent literature indicates that derivatives related to 6-Bromo-2,3-dichloropyridine are explored as inhibitors of cyclic GMP-AMP synthase (cGAS), which has implications for treating autoinflammatory diseases and cancer metastasis.

-

Agrochemical Intermediates: The pyridine core is a well-established toxophore in many modern pesticides and herbicides. The ability to introduce varied functionality onto the 6-Bromo-2,3-dichloropyridine scaffold allows for the fine-tuning of a compound's biological activity, selectivity, and environmental profile. [11]

Conclusion

6-Bromo-2,3-dichloropyridine is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined and differential reactivity provides a predictable platform for constructing complex molecules. By understanding the mechanistic principles behind its key transformations—the preference for Suzuki coupling at the C-Br bond and nucleophilic substitution at the C-Cl positions—researchers can strategically design synthetic routes to novel compounds. The self-validating nature of these protocols, grounded in established reactivity principles, ensures a high degree of confidence in achieving desired synthetic outcomes. As the demand for new therapeutics and advanced agricultural solutions continues to grow, the importance of versatile intermediates like 6-Bromo-2,3-dichloropyridine in the chemist's toolkit is set to increase.

References

-

AA Blocks. (2019, December 5). Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. Available at: [Link]

-

Guanlang Chemical. (n.d.). 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate. Available at: [Link]

-

LookChem. (n.d.). Journal articles on chemicals by Cas numbers. Available at: [Link]

-

Guanlang Chemical. (n.d.). 5-Bromo-2,3-dichloropyridine: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Material Science. Available at: [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

-

Guanlang Chemical. (n.d.). Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. Available at: [Link]

-

AOBChem USA. (n.d.). 6-Bromo-2,3-dichloropyridine. Available at: [Link]

-

AOBChem USA. (n.d.). 6-Bromo-2,3-dichloropyridine. Available at: [Link]

-

Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available at: [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Available at: [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

-

Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Available at: [Link]

-

YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Available at: [Link]

-

YouTube. (2021, March 2). Nucleophilic Substitution with amines. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

PubChem. (n.d.). 3-Bromo-2,4-dichloropyridine. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-2,4-dichloropyridine Chemical and Physical Properties. Available at: [Link]

-

CP Lab Safety. (n.d.). 3-Bromo-2, 6-dichloropyridine, min 98%, 1 gram. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. aobchem.com [aobchem.com]

- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. innospk.com [innospk.com]

- 10. Journal articles on chemicals by Cas numbers | lookchem [lookchem.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 6-Bromo-2,3-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 6-Bromo-2,3-dichloropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The document elucidates the molecule's structural features through a detailed examination of its spectroscopic properties. Furthermore, it outlines its synthesis, explores its reactivity in key cross-coupling and amination reactions, and highlights its application as a crucial intermediate in the development of novel therapeutics, particularly in the context of cGAS inhibitors for autoimmune diseases and oncology. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical building block.

Introduction: The Strategic Importance of Polychlorinated Pyridines in Drug Discovery

Polychlorinated pyridine scaffolds are privileged structures in modern medicinal chemistry. The strategic placement of halogen atoms on the pyridine ring provides a powerful toolkit for chemists to modulate the electronic properties, metabolic stability, and binding interactions of drug candidates. Moreover, the differential reactivity of these halogens offers a versatile handle for the selective introduction of various functional groups through a range of synthetic transformations.

6-Bromo-2,3-dichloropyridine (CAS No. 1033820-08-4) has emerged as a particularly valuable building block.[1] Its unique substitution pattern, featuring a bromine atom and two chlorine atoms, allows for a hierarchical approach to functionalization, enabling the construction of complex molecular architectures with a high degree of control. This guide will delve into the fundamental molecular and chemical characteristics of 6-Bromo-2,3-dichloropyridine, providing the in-depth technical understanding required for its effective application in research and development.

Molecular Structure and Spectroscopic Analysis

The precise arrangement of atoms and the electronic distribution within 6-Bromo-2,3-dichloropyridine dictates its chemical behavior. A thorough understanding of its molecular structure is therefore paramount for predicting its reactivity and for the unambiguous characterization of its derivatives.

Core Structure and Isomeric Considerations

6-Bromo-2,3-dichloropyridine is a six-membered aromatic heterocycle with the molecular formula C₅H₂BrCl₂N.[2] The pyridine ring is substituted with a bromine atom at the 6-position and chlorine atoms at the 2- and 3-positions. The presence of the electronegative nitrogen atom and the three halogen substituents significantly polarizes the aromatic ring, rendering it electron-deficient. This electronic characteristic is a key determinant of its reactivity profile.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-Bromo-2,3-dichloropyridine is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 4-position and the proton at the 5-position will appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent chlorine and bromine atoms will cause these protons to be deshielded, resulting in chemical shifts in the downfield region of the spectrum.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the five carbon atoms in the pyridine ring. Due to the influence of the nitrogen and halogen substituents, the carbon signals are expected to be spread over a wide range of chemical shifts. The carbons directly attached to the halogens (C-2, C-3, and C-6) will be significantly influenced by their electronegativity.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 6-Bromo-2,3-dichloropyridine will display characteristic absorption bands corresponding to the vibrational modes of the molecule. Key expected absorptions include:

-

C-H stretching vibrations of the aromatic ring.

-

C=C and C=N stretching vibrations within the pyridine ring.

-

C-Cl and C-Br stretching vibrations.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the elemental composition of 6-Bromo-2,3-dichloropyridine. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of one bromine atom and two chlorine atoms, which have distinct natural isotopic abundances (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). This isotopic signature provides a high degree of confidence in the identification of the molecule. Predicted mass spectral data for the protonated molecule [M+H]⁺ is centered around m/z 225.88205.[4]

Synthesis of 6-Bromo-2,3-dichloropyridine

The synthesis of polychlorinated pyridines often involves multi-step sequences, starting from more readily available pyridine precursors. While specific, detailed protocols for the synthesis of 6-Bromo-2,3-dichloropyridine are not extensively published in peer-reviewed journals, a plausible and commonly employed synthetic strategy involves the halogenation of a suitable pyridine derivative.

A general and logical approach would be the bromination of 2,3-dichloropyridine. This precursor is commercially available and its synthesis from 2,3,6-trichloropyridine via selective dechlorination has been reported.[5] The bromination of 2,3-dichloropyridine would likely proceed via an electrophilic aromatic substitution mechanism, although the electron-deficient nature of the ring necessitates harsh reaction conditions.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of 6-Bromo-2,3-dichloropyridine.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 6-Bromo-2,3-dichloropyridine lies in the differential reactivity of its three halogen substituents. This allows for selective functionalization at different positions on the pyridine ring, a critical aspect in the construction of complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are particularly activated towards nucleophilic attack. In 6-Bromo-2,3-dichloropyridine, the chlorine atom at the 2-position is expected to be the most susceptible to SNAr due to its ortho relationship to the nitrogen. This allows for the selective introduction of nucleophiles such as amines, alkoxides, and thiolates at this position.

Reaction Mechanism Visualization:

Caption: Generalized mechanism for SNAr at the 2-position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-halogen bonds in these reactions generally follows the trend C-I > C-Br > C-Cl. This differential reactivity is the cornerstone of selective functionalization of 6-Bromo-2,3-dichloropyridine.

4.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyridine ring and various organoboron reagents. Due to the higher reactivity of the C-Br bond, the Suzuki-Miyaura coupling is expected to occur selectively at the 6-position.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-Bromo-2,3-dichloropyridine (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for the required time (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

4.2.2. Sonogashira Coupling

The Sonogashira coupling allows for the introduction of an alkynyl group, again, selectively at the 6-position.

4.2.3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction can be used to introduce primary or secondary amines at the 6-position of the pyridine ring.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄).

-

Reagent Addition: Add 6-Bromo-2,3-dichloropyridine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, the reaction is quenched, extracted, and purified using standard techniques as described for the Suzuki-Miyaura coupling.

Logical Relationship of Reactivity:

Caption: Selective functionalization pathways for 6-Bromo-2,3-dichloropyridine.

Applications in Drug Development: A Key Intermediate for cGAS Inhibitors

The unique structural and reactivity profile of 6-Bromo-2,3-dichloropyridine makes it a valuable intermediate in the synthesis of complex, biologically active molecules. A notable example of its application is in the development of inhibitors of cyclic GMP-AMP synthase (cGAS).

cGAS is a key enzyme in the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING pathway, leading to the production of type I interferons and other inflammatory cytokines. While this pathway is crucial for host defense, its aberrant activation can lead to autoinflammatory diseases. Consequently, inhibitors of cGAS are being actively pursued as potential therapeutics for these conditions.

A patent application (US20200308165A1) discloses the use of 6-Bromo-2,3-dichloropyridine as a key intermediate in the synthesis of novel cGAS inhibitors for the treatment of autoinflammatory diseases and cancer metastasis. This underscores the industrial relevance and therapeutic potential of molecules derived from this versatile building block.

Signaling Pathway Visualization:

Caption: The cGAS-STING signaling pathway and the point of intervention for inhibitors.

Safety and Handling

6-Bromo-2,3-dichloropyridine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

Conclusion

6-Bromo-2,3-dichloropyridine is a highly functionalized heterocyclic compound with significant potential in organic synthesis and drug discovery. Its well-defined molecular structure and the differential reactivity of its halogen substituents provide chemists with a versatile platform for the construction of complex molecular targets. The demonstrated application of this molecule as a key intermediate in the synthesis of cGAS inhibitors highlights its relevance in addressing unmet medical needs. This technical guide has provided a comprehensive overview of its structure, synthesis, reactivity, and applications, with the aim of empowering researchers to effectively utilize this valuable building block in their scientific endeavors.

References

-

LookChem. (n.d.). Journal articles on chemicals by Cas numbers. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate. Retrieved from [Link]

-

AOBChem USA. (n.d.). 6-Bromo-2,3-dichloropyridine. Retrieved from [Link]

-

ChemicalRegister. (n.d.). 6-Bromo-2,3-dichloropyridine (CAS No. 1033820-08-4) Suppliers. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-2,3-dichloropyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Properties of 5-Bromo-2,3-dichloropyridine: A Deep Dive. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of 3-Chloro-N-phenyl-pyridin-2-amine. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). MilliporeSigma (Page 95). Retrieved from [Link]

-

CABI Digital Library. (n.d.). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Retrieved from [Link]

-

Biradar, S. A., et al. (2009). A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation. Molbank, 2009(1), M587. [Link]

-

USPTO. (2018, April 23). Search for Application. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Retrieved from [Link]

-

Pervaiz, M., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2605. [Link]

-

PubChem. (n.d.). 2-Bromo-6-chloropyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-2-chloro-6-methylpyridine - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

-

ResearchGate. (n.d.). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]

Sources

- 1. 2-BROMO-6-CHLOROPYRIDINE(5140-72-7) 1H NMR [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,3-Dichloropyridine(2402-77-9) 1H NMR spectrum [chemicalbook.com]

- 4. 6-BroMo-2-chloro-3-fluoropyridine(1211591-93-3) 1H NMR [m.chemicalbook.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Synthesis of 6-Bromo-2,3-dichloropyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 6-Bromo-2,3-dichloropyridine, a valuable halogenated pyridine derivative with applications in the development of novel pharmaceuticals and agrochemicals. This document explores the strategic synthesis of the precursor 2,3-dichloropyridine and subsequently details the most plausible and scientifically sound methodologies for the regioselective introduction of a bromine atom at the 6-position. The discussion is grounded in fundamental principles of organic chemistry, including electrophilic aromatic substitution, diazotization reactions, and directed ortho-metalation. Each proposed synthetic pathway is accompanied by a detailed rationale for the experimental choices, step-by-step protocols, and a critical analysis of the potential challenges and optimization strategies.

Introduction: The Significance of 6-Bromo-2,3-dichloropyridine

Halogenated pyridines are a critical class of heterocyclic compounds in the fields of medicinal chemistry and materials science. The unique electronic properties conferred by the pyridine ring, coupled with the diverse reactivity of halogen substituents, make them versatile building blocks for the synthesis of complex molecular architectures. 6-Bromo-2,3-dichloropyridine (CAS No: 1033820-08-4), with its distinct substitution pattern, offers multiple points for further functionalization, making it a highly sought-after intermediate.

The strategic placement of three halogen atoms on the pyridine ring allows for selective and sequential chemical transformations. The chlorine atoms at the 2- and 3-positions and the bromine atom at the 6-position exhibit differential reactivity towards nucleophilic substitution, cross-coupling reactions, and metal-halogen exchange. This differential reactivity is the cornerstone of its utility, enabling chemists to construct elaborate molecules with a high degree of precision.

Foundational Synthesis: Preparation of the Key Precursor, 2,3-Dichloropyridine

A robust and scalable synthesis of the starting material is paramount for any multi-step synthetic sequence. The most prevalent and industrially viable route to 2,3-dichloropyridine commences with the readily available 3-aminopyridine. This transformation is typically achieved through a two-step, one-pot process involving chlorination followed by a Sandmeyer-type diazotization and chlorination.[1]

Chlorination of 3-Aminopyridine

The first step involves the selective chlorination of 3-aminopyridine at the 2-position. This is an electrophilic aromatic substitution reaction where the amino group, a strong activating group, directs the incoming electrophile to the ortho and para positions. The reaction is typically carried out in concentrated hydrochloric acid, where the pyridine nitrogen is protonated, further influencing the regioselectivity.

Diazotization and Sandmeyer Reaction

The resulting 2-chloro-3-aminopyridine is then converted to the target 2,3-dichloropyridine via a Sandmeyer reaction.[2][3][4] This classic transformation involves the diazotization of the primary amino group with a nitrite source, typically sodium nitrite, in the presence of a strong acid to form a diazonium salt. This intermediate is then decomposed in the presence of a copper(I) or copper(II) chloride catalyst to yield 2,3-dichloropyridine.[5]

Experimental Protocol: Synthesis of 2,3-Dichloropyridine

Materials:

-

3-Aminopyridine

-

Concentrated Hydrochloric Acid

-

Chlorine gas or Hydrogen Peroxide

-

Sodium Nitrite

-

Copper(II) Oxide (CuO) or Copper(I) Chloride (CuCl)

-

n-Butyl Chloride (n-BuCl) or other suitable organic solvent

-

Sodium Hydroxide solution

-

Toluene

Procedure:

-

Chlorination: To a suitable reaction vessel, charge 3-aminopyridine and concentrated hydrochloric acid. Cool the mixture to between 0 and 10 °C. Slowly introduce the chlorinating agent (e.g., chlorine gas or dropwise addition of hydrogen peroxide) while maintaining the temperature. Monitor the reaction by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed.

-

Diazotization: Cool the reaction mixture to between -10 and 0 °C. Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 0 °C. Stir the mixture for a period to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a mixture of the copper catalyst, concentrated hydrochloric acid, and an organic solvent such as n-butyl chloride. Heat this mixture to approximately 50-60 °C. Slowly add the previously prepared diazonium salt solution to the hot catalyst mixture. Vigorous nitrogen evolution will be observed.

-

Work-up and Purification: After the addition is complete, continue stirring at an elevated temperature for a short period to ensure complete decomposition of the diazonium salt. Cool the reaction mixture and dilute with water. Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., sodium sulfate). Remove the solvent under reduced pressure to obtain crude 2,3-dichloropyridine. The product can be further purified by distillation or recrystallization.

Synthetic Routes to 6-Bromo-2,3-dichloropyridine

With a reliable synthesis of 2,3-dichloropyridine established, the next critical step is the regioselective introduction of a bromine atom at the 6-position. Several synthetic strategies can be envisaged for this transformation.

Route A: Electrophilic Bromination

Direct electrophilic bromination of 2,3-dichloropyridine is a potential route. The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom and the two chlorine substituents. However, forcing conditions or the use of a highly reactive brominating agent might achieve the desired transformation. The 6-position is sterically the most accessible and electronically least deactivated position for electrophilic attack.

N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of aromatic and heteroaromatic compounds.[6] The reaction can be promoted by a radical initiator or by using a polar solvent to facilitate an ionic mechanism.

Conceptual Experimental Protocol: Direct Bromination of 2,3-Dichloropyridine

Materials:

-

2,3-Dichloropyridine

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid or a suitable solvent (e.g., acetonitrile, DMF)

-

Radical initiator (e.g., AIBN or benzoyl peroxide, if a radical pathway is desired)

Procedure:

-

Dissolve 2,3-dichloropyridine in the chosen solvent in a reaction flask.

-

Add N-Bromosuccinimide to the solution. If a radical mechanism is intended, add a catalytic amount of a radical initiator.

-

Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress by GC or LC-MS.

-

Upon completion, cool the reaction mixture and quench any remaining NBS with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product into a suitable organic solvent, wash the organic layer with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Route B: Synthesis via a 6-Amino Intermediate (Sandmeyer Reaction)

A more controlled and often higher-yielding approach involves the introduction of an amino group at the 6-position, followed by its conversion to a bromine atom via a Sandmeyer reaction. This strategy relies on the ability to selectively introduce an amino group onto the 2,3-dichloropyridine scaffold.

Step 1: Synthesis of 6-Amino-2,3-dichloropyridine

Step 2: Diazotization and Bromination of 6-Amino-2,3-dichloropyridine

Assuming the successful synthesis of 6-amino-2,3-dichloropyridine, the subsequent Sandmeyer reaction would proceed as previously described. The amino group would be converted to a diazonium salt and then displaced by a bromide ion using a copper(I) bromide catalyst.[2][3][4]

Route C: Directed Ortho-Metalation (Lithiation)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In this approach, a directing group on the ring facilitates the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. For 2,3-dichloropyridine, the pyridine nitrogen and the chlorine at the 2-position can direct lithiation to the 6-position. The use of a mixed-base system like BuLi-LiDMAE has been shown to be effective for the C-6 lithiation of 2-chloropyridine, suggesting its potential applicability here.[7]

Conceptual Experimental Protocol: Lithiation and Bromination of 2,3-Dichloropyridine

Materials:

-

2,3-Dichloropyridine

-

n-Butyllithium (n-BuLi)

-

N,N-Dimethylethanolamine (LiDMAE) or other suitable ligand

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

A bromine source (e.g., 1,2-dibromoethane, bromine)

-

Dry ice/acetone bath

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2,3-dichloropyridine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the organolithium reagent (e.g., a pre-mixed solution of n-BuLi and LiDMAE) to the stirred solution.

-

Stir the reaction mixture at -78 °C for a specified time to allow for complete lithiation.

-

Quench the resulting lithiated species by the slow addition of a bromine source.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Transformation | Advantages | Potential Challenges |

| A: Direct Bromination | 2,3-Dichloropyridine | Electrophilic Aromatic Substitution | Potentially the most direct and atom-economical route. | Deactivated ring may require harsh conditions, leading to low yields and side products. Regioselectivity might be an issue. |

| B: Via 6-Amino Intermediate | 2,3-Dichloropyridine | Nitration-Reduction-Sandmeyer | Sandmeyer reactions are generally reliable and high-yielding. | Synthesis of the 6-amino-2,3-dichloropyridine precursor is challenging and may involve multiple steps with potential for low overall yield. |

| C: Directed Ortho-Metalation | 2,3-Dichloropyridine | Lithiation-Bromination | High regioselectivity is often achievable. Milder conditions compared to direct bromination. | Requires strictly anhydrous and inert conditions. Strong organolithium bases can be difficult to handle on a large scale. |

Visualization of Synthetic Pathways

Caption: Synthetic pathways to 6-Bromo-2,3-dichloropyridine.

Conclusion and Future Outlook

The synthesis of 6-Bromo-2,3-dichloropyridine presents an interesting challenge in regioselective functionalization of a deactivated heterocyclic ring. While direct bromination offers a straightforward approach, the directed ortho-metalation route appears to be the most promising for achieving high regioselectivity and good yields under controlled conditions. The Sandmeyer reaction approach, while reliable in its final step, is hampered by the accessibility of the required 6-amino precursor.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, available equipment, and the desired purity of the final product. Further optimization of the reaction conditions for the directed ortho-metalation and a thorough investigation into the direct bromination of 2,3-dichloropyridine would be valuable contributions to the field. The continued development of efficient and selective methods for the synthesis of polysubstituted pyridines like 6-Bromo-2,3-dichloropyridine will undoubtedly fuel innovation in the creation of novel and impactful molecules.

References

- Process for the manufacture of 2,3-dichloropyridine. (2007). US20070161797A1.

-

Preparation of 2,3-dichloropyridine by selective dechlorination of 2,3,6-trichloropyridine. (n.d.). CABI Digital Library. [Link]

-

Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. [Link]

-

A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation. (2009). Molbank, 2009(1), M587. [Link]

- Method for synthesizing 2,6-dibromo pyridine. (2013). CN102993086A.

-

Sandmeyer reaction. (n.d.). Wikipedia. [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. (2013). Organic & Biomolecular Chemistry, 11(24), 4068-4078. [Link]

-

Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3147-3175. [Link]

-

Preparation method of 2,3-dichloropyridine. (n.d.). Eureka | Patsnap. [Link]

- Method for synthesizing 5-Bromo-2,4-dichloropyridine. (2013). CN103420903A.

-

(PDF) A novel method for the synthesis of 6-bromo-2-(3,4-dichloro-phenyl)imidazo[1,2-a]pyridine using microwave irradiation. (2009). ResearchGate. [Link]

- Process for producing dihalopyridines. (2012). US8293918B2.

- Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (2012). CN102850269A.

-

REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. (n.d.). HETEROCYCLES. [Link]

-

Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. (2002). The Journal of Organic Chemistry, 67(18), 6236-6239. [Link]

- Process for the manufacture of 2,3-dichloropyridine. (2007). US20070161797A1.

-

Preparation of 2,3-dichloropyridine by selective dechlorination of 2,3,6-trichloropyridine. (n.d.). CABI Digital Library. [Link]

- Method for preparing 2,3-dichloropyridine. (2014). EP2687510A1.

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. byjus.com [byjus.com]

- 5. US8293918B2 - Process for producing dihalopyridines - Google Patents [patents.google.com]

- 6. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-2,3-dichloropyridine

Introduction

6-Bromo-2,3-dichloropyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of such molecules. This guide provides a detailed analysis of the predicted spectroscopic data for 6-Bromo-2,3-dichloropyridine, offering insights into its structural elucidation and serving as a valuable resource for researchers in drug development and related scientific disciplines. The subsequent sections will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectra, underpinned by established principles of spectroscopic interpretation for halogenated aromatic systems.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 6-Bromo-2,3-dichloropyridine, with its distinct substitution pattern on the pyridine ring, gives rise to a unique spectroscopic fingerprint. The presence of three electronegative halogen atoms (one bromine and two chlorine) significantly influences the electron density distribution within the aromatic ring, thereby affecting the chemical shifts of the protons and carbon atoms.

Caption: Molecular Structure of 6-Bromo-2,3-dichloropyridine.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 6-Bromo-2,3-dichloropyridine is anticipated to be relatively simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts are predicted to be significantly downfield due to the deshielding effect of the electronegative halogen substituents and the aromatic ring current.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Bromo-2,3-dichloropyridine

| Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |

| ~ 7.9 - 8.1 | Doublet (d) | ~ 8.0 - 8.5 | H-5 |

| ~ 7.4 - 7.6 | Doublet (d) | ~ 8.0 - 8.5 | H-4 |

Justification of Predicted Spectrum:

-

Chemical Shifts: The protons at the C-4 and C-5 positions are expected to be in the downfield region of the spectrum, typical for aromatic protons. The electron-withdrawing nature of the chlorine and bromine atoms decreases the electron density around the ring, deshielding the protons and shifting their signals to a higher frequency.[1] For comparison, in 2,3-dichloropyridine, the H-4 and H-5 protons appear at approximately 7.78 ppm and 7.23 ppm, respectively, in CDCl₃.[2] The additional bromine at the 6-position is expected to further deshield the adjacent H-5 proton.

-

Multiplicity and Coupling Constants: The H-4 and H-5 protons are adjacent to each other and are expected to exhibit ortho-coupling, resulting in a doublet for each signal. The coupling constant (³JHH) for ortho-protons in a pyridine ring is typically in the range of 7-9 Hz.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum of 6-Bromo-2,3-dichloropyridine is expected to show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the nature and position of the halogen substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Bromo-2,3-dichloropyridine

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 151 - 153 | C-2 |

| ~ 131 - 133 | C-3 |

| ~ 141 - 143 | C-4 |

| ~ 124 - 126 | C-5 |

| ~ 148 - 150 | C-6 |

Justification of Predicted Spectrum:

-

Chemical Shifts: The carbons directly bonded to the electronegative halogen atoms (C-2, C-3, and C-6) are expected to be significantly deshielded and appear at the lowest field. The carbon bearing the bromine atom (C-6) is also expected to be downfield. The chemical shifts of carbons in halogenated pyridines are influenced by both the inductive effects of the halogens and resonance effects.[3][4] For instance, the carbons attached to chlorine in 2,3-dichloropyridine are found at approximately 147.9 ppm (C-2) and 130.5 ppm (C-3).[5] The remaining carbons, C-4 and C-5, will have chemical shifts more typical for a substituted pyridine ring, although still influenced by the overall electron-poor nature of the molecule.

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum of 6-Bromo-2,3-dichloropyridine is expected to provide a clear molecular ion peak and a characteristic fragmentation pattern dominated by the presence of bromine and chlorine isotopes.

Table 3: Predicted m/z Values for the Molecular Ion Cluster of 6-Bromo-2,3-dichloropyridine

| m/z | Isotopic Composition | Predicted Relative Abundance |

| 225 | [C₅H₂⁷⁹Br³⁵Cl₂N]⁺ | ~ 75% |

| 227 | [C₅H₂⁸¹Br³⁵Cl₂N]⁺ / [C₅H₂⁷⁹Br³⁵Cl³⁷ClN]⁺ | ~ 100% (Base Peak) |

| 229 | [C₅H₂⁸¹Br³⁵Cl³⁷ClN]⁺ / [C₅H₂⁷⁹Br³⁷Cl₂N]⁺ | ~ 50% |

| 231 | [C₅H₂⁸¹Br³⁷Cl₂N]⁺ | ~ 10% |

Justification of Predicted Spectrum:

-

Molecular Ion: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance) will result in a complex and highly characteristic molecular ion cluster. The combination of these isotopic patterns will produce a series of peaks, with the most abundant being the [M+2]⁺ ion.[1]

-

Fragmentation: The primary fragmentation pathway is expected to involve the loss of a halogen atom. The C-Br bond is generally weaker than the C-Cl bond, suggesting that the initial loss of a bromine radical is a likely fragmentation step. Subsequent loss of chlorine or HCl could also occur.

Caption: Predicted Fragmentation Pathway for 6-Bromo-2,3-dichloropyridine.

Experimental Protocols

The following are standardized protocols for the acquisition of high-quality NMR and MS data for a solid organic compound such as 6-Bromo-2,3-dichloropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of 6-Bromo-2,3-dichloropyridine.

-

For ¹³C NMR, accurately weigh 20-30 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, particularly for the quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to confirm the elemental composition.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Volatilize the sample by heating under a high vacuum.

-

-

Ionization (Electron Ionization - EI):

-

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) in the ion source to generate a molecular ion (M⁺˙) and fragment ions.

-

-

Mass Analysis:

-

Accelerate the resulting ions in an electric field.

-

Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

Detect the separated ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.

-

Caption: General Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 6-Bromo-2,3-dichloropyridine. The predicted ¹H NMR, ¹³C NMR, and mass spectra are based on a thorough analysis of fundamental spectroscopic principles and data from analogous halogenated pyridine compounds. The characteristic signals in the NMR spectra and the unique isotopic patterns in the mass spectrum, once experimentally verified, will serve as definitive identifiers for this compound. The provided experimental protocols offer a robust framework for researchers to acquire high-quality data, facilitating the crucial process of structural verification in their synthetic and drug discovery endeavors.

References

-

AOBChem. 6-Bromo-2,3-dichloropyridine. [Link]

-

Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra.... [Link]

-

CP Lab Safety. 3-Bromo-2, 6-dichloropyridine, min 98%, 1 gram. [Link]

-

PubChem. 6-bromo-2,3-dichloropyridine. [Link]

-

SpectraBase. 2H-Pyrano[2,3-b]pyridine, 6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro- - MS (GC) - Spectrum. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. [Link]

-

NIST. 1-Bromo-2,3-dichlorobenzene. [Link]

-

PubChem. 2-Bromo-6-chloropyridine. [Link]

-

PubChem. 6-Bromo-2-chloro-3-methylpyridine. [Link]

Sources

- 1. PubChemLite - 6-bromo-2,3-dichloropyridine (C5H2BrCl2N) [pubchemlite.lcsb.uni.lu]

- 2. 2,3-Dichloropyridine(2402-77-9) 1H NMR spectrum [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Chemist's Compass: Navigating the Utility of 6-Bromo-2,3-dichloropyridine

Abstract

In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount to the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials. Among the myriad of available building blocks, halogenated pyridines stand out for their tunable reactivity and versatile synthetic handles. This in-depth technical guide focuses on 6-bromo-2,3-dichloropyridine, a triply halogenated pyridine that offers a rich platform for selective chemical transformations. We will dissect the nuanced reactivity of its distinct halogen substituents, providing a framework for predicting and controlling reaction outcomes. This guide will furnish researchers, scientists, and drug development professionals with field-proven insights into leveraging this building block through key synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By understanding the causality behind experimental choices, chemists can unlock the full potential of 6-bromo-2,3-dichloropyridine as a cornerstone for complex molecule synthesis.

Introduction: The Strategic Advantage of Polychlorinated Pyridines

The pyridine nucleus is a ubiquitous motif in a vast array of biologically active compounds. The introduction of halogen atoms onto this scaffold serves a dual purpose: it modulates the electronic properties of the ring, influencing its pharmacokinetic and pharmacodynamic profile, and it provides specific sites for synthetic diversification. 6-Bromo-2,3-dichloropyridine (CAS No: 1033820-08-4, Molecular Formula: C₅H₂BrCl₂N) is a particularly intriguing building block due to the differential reactivity of its three halogen atoms. This inherent hierarchy of reactivity allows for sequential and site-selective functionalization, a critical advantage in multi-step synthetic campaigns.

Table 1: Physicochemical Properties of 6-Bromo-2,3-dichloropyridine

| Property | Value | Source |

| CAS Number | 1033820-08-4 | |

| Molecular Formula | C₅H₂BrCl₂N | |

| Molecular Weight | 226.89 g/mol | |

| Appearance | Off-white to light yellow solid | Generic |

| Purity | Typically ≥97% |

The Reactivity Landscape: A Tale of Three Halogens

The synthetic utility of 6-bromo-2,3-dichloropyridine is fundamentally dictated by the distinct reactivity of its bromine and chlorine substituents in different reaction manifolds. Understanding these differences is the key to unlocking its potential for selective synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: The Preeminence of the C-Br Bond

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the reactivity of the carbon-halogen bond is paramount. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bonds. This differential reactivity is the cornerstone of chemoselective functionalization of 6-bromo-2,3-dichloropyridine.

This principle allows for the selective introduction of aryl, heteroaryl, amino, or alkynyl groups at the 6-position, leaving the two chlorine atoms at the 2- and 3-positions untouched for subsequent transformations.

Figure 1: Selective C-Br bond activation in Pd-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): The Activation of the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) reactions are governed by a different set of principles. Here, the reactivity is dictated by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom polarizes the ring, making the carbons at the 2- and 6-positions (ortho to the nitrogen) particularly electrophilic and thus susceptible to nucleophilic attack.

In the case of 6-bromo-2,3-dichloropyridine, both the 2- and 6-positions are activated. However, the nature of the halogen leaving group also plays a role. While the C-Cl bond is stronger than the C-Br bond, the high electron density at the ortho position can facilitate the displacement of the chloride at C-2. The outcome of an SNAr reaction on this substrate will be highly dependent on the nature of the nucleophile and the reaction conditions. For instance, soft nucleophiles like thiols often preferentially displace the chlorine at the 2-position.

Figure 2: General mechanism for SNAr at the C-2 position.

Key Synthetic Transformations: Protocols and Insights

The true value of a building block is realized through its successful application in synthesis. The following sections provide detailed, step-by-step methodologies for key transformations of 6-bromo-2,3-dichloropyridine. These protocols are based on established procedures for analogous halogenated pyridines and serve as a robust starting point for experimental design.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures which are prevalent in many pharmaceutical agents.

Experimental Protocol: Synthesis of 6-Aryl-2,3-dichloropyridine

-

Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-2,3-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically sodium carbonate (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 6-aryl-2,3-dichloropyridine.

Causality Behind Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For less reactive aryl chlorides, more specialized ligand systems may be required for subsequent couplings.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle.[1] Sodium carbonate is a common and effective choice.

-

Solvent: The biphasic solvent system facilitates the dissolution of both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of numerous drugs and organic materials.[2]

Experimental Protocol: Synthesis of 6-Amino-2,3-dichloropyridine Derivatives

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-bromo-2,3-dichloropyridine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.036 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.) in a dry Schlenk tube.

-

Solvent Addition: Add a dry, degassed solvent such as toluene.

-

Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Causality Behind Choices:

-

Ligand: The choice of phosphine ligand is critical in Buchwald-Hartwig aminations.[3] Bulky, electron-rich ligands like XPhos are often necessary to promote the reductive elimination step and prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of carbon-carbon triple bonds, providing access to a wide range of functionalized alkynes.[4]

Experimental Protocol: Synthesis of 6-Alkynyl-2,3-dichloropyridines

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 6-bromo-2,3-dichloropyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.06 equiv.).

-

Solvent and Base Addition: Add a solvent such as toluene and a base, typically an amine like triethylamine (2.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

-

Monitoring: Follow the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Causality Behind Choices:

-

Copper(I) Co-catalyst: The copper co-catalyst is essential for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

-

Amine Base: The amine base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.

Nucleophilic Aromatic Substitution (SNAr) with Thiols

As discussed, the 2-position of the pyridine ring is activated towards nucleophilic attack. Thiols are effective nucleophiles for this transformation.

Experimental Protocol: Synthesis of 2-(Alkyl/Arylthio)-6-bromo-3-chloropyridine

-

Reaction Setup: In a round-bottom flask, dissolve 6-bromo-2,3-dichloropyridine (1.0 equiv.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add the desired thiol (1.1 equiv.) and a base such as potassium carbonate (1.5 equiv.).

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Causality Behind Choices:

-

Solvent: A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the cationic counter-ion of the base and does not interfere with the nucleophile.

-

Base: A mild inorganic base like potassium carbonate is sufficient to deprotonate the thiol, generating the more nucleophilic thiolate in situ.

Applications in the Synthesis of Bioactive Molecules

The resulting substituted 2,3-dichloropyridines can serve as advanced intermediates for further diversification, leveraging the remaining chlorine atoms for subsequent cross-coupling or nucleophilic substitution reactions.

Figure 3: Stepwise functionalization workflow.

Safety and Handling

As with all halogenated organic compounds, 6-bromo-2,3-dichloropyridine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Bromo-2,3-dichloropyridine is a potent and versatile building block for the synthesis of highly functionalized pyridine derivatives. Its utility stems from the predictable and exploitable differences in the reactivity of its halogen substituents. By judiciously choosing reaction conditions, chemists can achieve selective functionalization at either the 6-position via palladium-catalyzed cross-coupling or at the 2-position through nucleophilic aromatic substitution. This guide has provided a comprehensive overview of the principles governing its reactivity and has offered robust, field-tested protocols for its key transformations. As the demand for novel and complex molecular architectures continues to grow in the fields of drug discovery and materials science, the strategic application of building blocks like 6-bromo-2,3-dichloropyridine will undoubtedly play a pivotal role in driving innovation.

References

-

AOBChem USA. 6-Bromo-2,3-dichloropyridine. [Link]

-

Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]

-

Li, G., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(5), 8821-8827. [Link]

-

MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Douglas, C. J., & MacMillan, D. W. C. (2016). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 138(40), 13494–13497. [Link]

-

Li, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Catalysis, 8(2), 1239–1244. [Link]

-

Razafindrainibe, F., et al. (2017). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 23(62), 15614-15618. [Link]

-

ResearchGate. (2015). Synthesis of Polyhalogenated 2-(Phenylamino)pyridines by Thermal Amination Reactions. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ChemRxiv. (2020). Room-temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

-

de la Hoz, A., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(5), 633. [Link]

-

Chen, Y., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948–2951. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

ResearchGate. (2012). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. (2007). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

El-Sayed, N. F., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12635-12650. [Link]

-

MDPI. Design and Synthesis of Bioactive Compounds for Therapeutic Applications. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the C-Br bond in 6-Bromo-2,3-dichloropyridine

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 6-Bromo-2,3-dichloropyridine

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the C-Br bond in 6-Bromo-2,3-dichloropyridine, a key heterocyclic building block in medicinal chemistry and materials science. The document elucidates the electronic factors governing the molecule's reactivity, with a specific focus on the selective functionalization of the C6-position. We present detailed mechanistic insights and field-proven experimental protocols for cornerstone transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in complex molecular synthesis.

Introduction: Understanding the Electronic Landscape

6-Bromo-2,3-dichloropyridine is a polyhalogenated heterocycle whose synthetic utility is dictated by the differential reactivity of its three carbon-halogen bonds. The pyridine ring is inherently π-deficient due to the electronegative nitrogen atom, which withdraws electron density, particularly from the ortho (C2, C6) and para (C4) positions. This electronic feature makes these positions more electrophilic and susceptible to both nucleophilic attack and oxidative addition in metal-catalyzed reactions.

The reactivity hierarchy of the C-X bonds is governed by two primary factors:

-

Bond Dissociation Energy (BDE): The strength of carbon-halogen bonds decreases down the group: C-Cl > C-Br > C-I. Consequently, the C-Br bond is weaker and more susceptible to cleavage, particularly in oxidative addition to a low-valent metal catalyst like Palladium(0).

-

Positional Activation: The nitrogen atom activates the C2 and C6 positions, enhancing their electrophilicity.

In 6-Bromo-2,3-dichloropyridine, the C-Br bond is located at the activated C6 (ortho) position. While the C-Cl bond at C2 is also at an activated ortho position, the significantly lower BDE of the C-Br bond makes it the primary site for selective transformations, especially in palladium-catalyzed cross-coupling reactions.

Figure 1: Reactivity hierarchy of halogen sites in 6-Bromo-2,3-dichloropyridine.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

Palladium-catalyzed cross-coupling reactions are the most effective methods for the selective functionalization of 6-Bromo-2,3-dichloropyridine. The catalytic cycle for these reactions—including Suzuki, Buchwald-Hartwig, and Sonogashira couplings—commences with the oxidative addition of the C-X bond to a Pd(0) catalyst. The preferential cleavage of the weaker C-Br bond over the C-Cl bonds allows for highly regioselective synthesis.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and styrenyl pyridines, which are common motifs in pharmaceuticals.

The catalytic cycle begins with the oxidative addition of the C6-Br bond to the Pd(0) catalyst. The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process facilitated by the base which activates the organoboron species. The cycle concludes with reductive elimination, forming the C-C bond and regenerating the Pd(0) catalyst.

The Halogen Effect: A Deep Dive into the Electronic Landscape of the Pyridine Ring

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of halogen atoms onto the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive technical analysis of the profound electronic effects that halogens exert on the pyridine ring. We will move beyond simplistic classifications to explore the nuanced interplay of inductive and resonance effects, the critical influence of positional isomerism, and the resulting impact on fundamental chemical properties and reactivity. This document is intended to serve as a detailed reference for scientists seeking to rationally design and exploit the unique properties of halogenated pyridines in their research and development endeavors.

The Electronic Duality of Halogens in an Aromatic Context

Halogen atoms, when attached to an aromatic system like pyridine, exhibit a dual electronic nature that is central to understanding their influence. This duality arises from the competition between two fundamental electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[1][2][3]

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the pyridine ring through the sigma (σ) bond framework.[4] This effect is distance-dependent, being strongest at the carbon atom directly attached to the halogen and diminishing with distance. The order of inductive withdrawal among the common halogens is F > Cl > Br > I.[4]

-

Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the pyridine ring.[1][3] This donation of electron density occurs primarily at the ortho and para positions relative to the halogen substituent. While all halogens exhibit this effect, the orbital overlap required for effective resonance is most significant for fluorine (due to the similar size of the carbon 2p and fluorine 2p orbitals) and decreases down the group.

Crucially, for halogens, the electron-withdrawing inductive effect is generally stronger than the electron-donating resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack.[2][5] However, the resonance effect, despite being weaker, still plays a critical role in directing the regioselectivity of certain reactions.

Impact on Basicity: A Quantitative Look at pKa Values